3-Iodo-2-methoxy-benzoyl chloride
Description
3-Iodo-2-methoxy-benzoyl chloride (C₈H₆ClIO₂, molecular weight 296.49 g/mol) is a halogenated benzoyl chloride derivative featuring an iodine substituent at the 3-position and a methoxy group at the 2-position of the aromatic ring. Benzoyl chlorides are highly reactive acylating agents, widely used in organic synthesis for introducing benzoyl groups into target molecules.
Properties
Molecular Formula |
C8H6ClIO2 |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
3-iodo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4H,1H3 |
InChI Key |
PUUFMWOMHIVNCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares key physical and structural parameters of 3-iodo-2-methoxy-benzoyl chloride with its analogs:
Note: LogP values for iodine-containing compounds are estimated based on halogen hydrophobicity trends.
Reactivity and Functional Group Effects
- Iodo vs. Methyl Substituents : The iodine atom in this compound confers greater electrophilicity at the carbonyl carbon compared to the methyl-substituted analog (3-methoxy-2-methylbenzoyl chloride). This is due to iodine’s stronger electron-withdrawing inductive effect (-I), which enhances the acyl chloride's reactivity in nucleophilic acyl substitution reactions .
- However, this effect is less pronounced than in 3,5-diiodo-2-methoxybenzoyl chloride, where dual iodine substituents create significant steric bulk .
- Halogen-Specific Applications : Iodine’s polarizability makes this compound a candidate for heavy-atom labeling in X-ray crystallography or radioiodination in pharmaceutical tracers. In contrast, the methyl-substituted variant is more suited for applications requiring minimal steric interference .
Preparation Methods
Reaction Mechanism and Stoichiometry
Thionyl chloride reacts with carboxylic acids to form acyl chlorides via nucleophilic acyl substitution. The reaction proceeds through intermediate formation of a chlorosulfite anhydride, which decomposes to release SO₂ and HCl, yielding the acyl chloride. For 3-iodo-2-methoxybenzoyl chloride, the precursor 3-iodo-2-methoxybenzoic acid would undergo this reaction.
Example protocol (adapted from):
-
Reactants: 3-Iodo-2-methoxybenzoic acid (1.0 equiv), thionyl chloride (2.0–3.0 equiv).
-
Conditions: Reflux (70–80°C) for 2–3 hours under anhydrous conditions.
-
Work-up: Azeotropic distillation with benzene to remove excess SOCl₂, followed by dissolution in dichloromethane for downstream reactions.
Optimized Reaction Parameters
Data from analogous syntheses reveal critical parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 2.0–3.0 | Prevents incomplete conversion |
| Temperature | 70–80°C | Balances reaction rate and decomposition |
| Reaction Time | 2–3 hours | Ensures full consumption of starting material |
| Solvent | None (neat) | Maximizes reagent concentration |
In a representative case, 2-iodo-3-methoxybenzoic acid (181 mg, 0.65 mmol) reacted with SOCl₂ (1.6 mL) at reflux for 2 hours, achieving quantitative conversion to the acyl chloride. While yields for the exact target compound are unspecified, this method typically delivers >90% purity after distillation.
Alternative Acylating Agents and Their Limitations
Though thionyl chloride dominates industrial applications, other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) have niche uses.
Phosphorus Pentachloride
PCl₅ offers milder conditions but generates phosphorous oxychloride (POCl₃) as a byproduct, complicating purification. A patent describing 3-methoxy-4-methylbenzoyl chloride synthesis used PCl₅ at 60°C but required subsequent ammonia quenching. For iodo-substituted analogs, this method risks iodine displacement due to PCl₅’s strong electrophilicity.
Oxalyl Chloride
Oxalyl chloride with catalytic dimethylformamide (DMF) enables room-temperature reactions. However, its higher cost and sensitivity to moisture limit scalability. No literature instances apply this to iodo-methoxy benzoyl chlorides, though theoretical viability exists.
Industrial-Scale Considerations
Purification Challenges
Iodo-substituted acyl chlorides are prone to hydrolysis and light-induced degradation. The Beilstein protocol utilized azeotropic benzene distillation to exclude moisture, while final products were stored under nitrogen at –20°C. Industrial adaptations might employ thin-film evaporation for large batches.
Synthetic Adaptations for 3-Iodo-2-methoxy Substitution
The absence of direct literature on 3-iodo-2-methoxybenzoyl chloride necessitates extrapolation from ortho- and meta-substituted analogs. Key considerations include:
Regioselective Iodination
Electrophilic iodination of 2-methoxybenzoic acid using I₂/HNO₃ or KI/oxidant systems could precede acyl chloride formation. However, directing effects from the methoxy group may favor para-iodination, requiring protective group strategies.
Q & A
Basic: What is the optimal synthetic route to prepare 3-Iodo-2-methoxy-benzoyl chloride from its benzoic acid precursor?
The synthesis typically involves converting 3-Iodo-2-methoxybenzoic acid to the corresponding acyl chloride. A standard method employs thionyl chloride (SOCl₂) under reflux conditions. Key steps include:
- Reagent stoichiometry : Use a 1:2 molar ratio of benzoic acid to SOCl₂ to ensure complete conversion .
- Reaction conditions : Reflux for 4–6 hours in anhydrous dichloromethane (DCM) or toluene under nitrogen to prevent hydrolysis.
- Workup : Remove excess SOCl₂ via rotary evaporation, followed by purification via distillation or recrystallization. Validate purity using melting point analysis and NMR .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and aromatic protons adjacent to iodine (deshielded, δ 7.5–8.5 ppm). Carbon signals for the carbonyl (C=O) appear at ~170 ppm .
- IR Spectroscopy : Confirm C=O stretch (~1760 cm⁻¹) and C-I stretch (~500 cm⁻¹).
- Elemental Analysis : Validate iodine content (expected ~35–40% by mass) .
Basic: How does the reactivity of this compound differ from non-iodinated benzoyl chlorides in acylation reactions?
The iodine substituent increases electrophilicity at the carbonyl carbon due to its electron-withdrawing inductive effect, accelerating nucleophilic acyl substitution. However, steric hindrance from the iodine may reduce reactivity with bulky nucleophiles. Methodological considerations:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature : Reactions may require lower temperatures (0–25°C) to control side reactions like hydrolysis .
Basic: What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of volatile acyl chloride vapors.
- Spill management : Neutralize spills with sodium bicarbonate or sand. Avoid water, which can cause exothermic hydrolysis .
Advanced: How can researchers optimize iodination efficiency during the synthesis of the precursor benzoic acid?
Iodination of 2-methoxybenzoic acid often uses iodine monochloride (ICl) or N-iodosuccinimide (NIS) . Key variables to test:
- Electrophilic directing groups : The methoxy group directs iodination to the ortho position.
- Catalysts : Lewis acids like FeCl₃ improve regioselectivity.
- Statistical analysis : Use a factorial design to assess the impact of temperature, catalyst loading, and reaction time on yield .
Advanced: What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions with this compound?
Byproducts may arise from iodine displacement or methoxy group demethylation . For example:
- Iodide elimination : Under basic conditions, the iodine substituent may participate in elimination, forming a benzofuran derivative.
- Demethylation : Strong nucleophiles (e.g., Grignard reagents) can cleave the methoxy group. Mitigate via:
- Lower reaction temperatures.
- Protecting group strategies for the methoxy oxygen .
Advanced: How should researchers address contradictions in reaction yields when scaling up synthesis?
- Kinetic vs. thermodynamic control : At larger scales, heat dissipation differences may favor side reactions. Use calorimetry to monitor exotherms.
- Purification challenges : Column chromatography efficiency decreases with scale; switch to fractional distillation or crystallization.
- Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and adjust parameters like stirring rate or solvent volume .
Advanced: What strategies enable the use of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The iodine atom serves as a directing group and leaving group in palladium-catalyzed couplings:
- Preactivation : Convert the acyl chloride to a more stable ester before coupling.
- Catalyst selection : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C.
- Monitoring : Track iodine displacement via TLC or GC-MS .
Advanced: What challenges arise in crystallographic analysis of this compound derivatives?
- Heavy atom effects : Iodine’s high electron density can dominate diffraction patterns, complicating light-atom resolution.
- Software solutions : Use SHELXL for refinement, leveraging its robust handling of heavy atoms and twinning .
- Data collection : Optimize crystal mounting to minimize absorption effects from iodine .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
